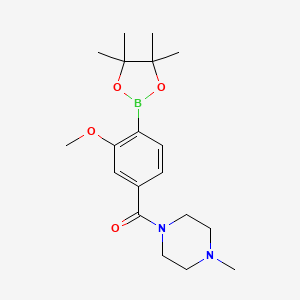

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)15-8-7-14(13-16(15)24-6)17(23)22-11-9-21(5)10-12-22/h7-8,13H,9-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUABBHXPBICEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the piperazine moiety can be reduced to a hydroxyl group.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution reactions involving the boronic ester group can produce a variety of aryl derivatives .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds.

Biology and Medicine

In the field of biology and medicine, (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone is investigated for its potential as a pharmacophore. The piperazine moiety is a common feature in many pharmaceutical agents, and the compound’s ability to form stable complexes with various biological targets makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties allow for the creation of materials with specific desired characteristics, such as enhanced strength or conductivity .

Mécanisme D'action

The mechanism of action of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone involves its interaction with molecular targets through its boronic ester and piperazine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the piperazine moiety can interact with various receptors and enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name / ID | Key Substituents | Biological Activity / Application | Synthesis Method | Reference |

|---|---|---|---|---|

| (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | 3-Boronic ester phenyl, 4-methylpiperazine | Intermediate for Suzuki coupling; potential kinase inhibitor scaffolds | Palladium-catalyzed coupling (boronic ester formation) | |

| [4-(4-Chloro-2-(trifluoromethyl)phenyl)pyrimidinyl][4-(sulfonyl)piperazin-1-yl]methanone (11a-j) | Chloro-trifluoromethylphenyl pyrimidine, sulfonyl-piperazine | Antiproliferative activity (cancer cell lines) | Nucleophilic substitution (sulfonyl chloride + piperazine) | |

| 4-(5-Chloro-4-((2-triazolylphenyl)amino)pyrimidinyl)phenylmethanone (w3) | Chloropyrimidine-triazole hybrid, 4-methylpiperazine | Kinase inhibition (JAK2/FLT3 targets) | Condensation reaction (isopropyl alcohol, HCl/dioxane) | |

| {3-[4-Amino-6-(2-hydroxyphenyl)triazinyl]phenyl}(4-methylpiperazin-1-yl)methanone (2b) | Triazine-hydroxyphenyl, 4-methylpiperazine | Adenosine A2A receptor modulation (neurotherapeutic applications) | Boronic acid cross-coupling (Na₂CO₃, 1,4-dioxane) | |

| 4-(Furan-2-carbonyl)piperazin-1-ylmethanone | Furan-carbonyl, 4-aminophenyl | Antifungal/antimicrobial activity | Reduction of nitro precursor (SnCl₂) |

Key Findings :

Boronic Ester Utility :

The target compound’s boronic ester group distinguishes it from analogs like 11a-j and w3 , enabling its use in palladium-catalyzed cross-coupling for biaryl synthesis . This contrasts with sulfonyl- or triazole-containing analogs, which rely on nucleophilic substitutions .

Bioactivity Profiles: Antiproliferative Activity: Compounds like 11a-j (IC₅₀ = 1.2–8.7 µM against MCF-7 cells) outperform the target compound, which lacks direct cytotoxicity data but is hypothesized to act as a kinase intermediate .

Synthetic Complexity :

The target compound’s synthesis requires boron protection (via pinacol ester), increasing step count compared to simpler piperazine derivatives like 11a-j or 2b .

Activité Biologique

The compound (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone , often referred to as a boron-containing phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 250.10 g/mol. Its structure includes a methoxy group and a piperazine moiety, which are known for enhancing pharmacological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BO₄ |

| Molecular Weight | 250.10 g/mol |

| SMILES | COC1=CC(=CC=C1O)B1OC(C)(C)C(C)(C)O1 |

| InChI Key | WFSJROCEOJANPD-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to bind effectively to the CDK6 kinase, which is critical in cell cycle regulation . The interaction with the hinge region of the kinase suggests that this compound could serve as a scaffold for developing selective inhibitors against various cancer types.

Neuropharmacological Effects

The piperazine component of the compound is known to exhibit neuropharmacological effects. Piperazine derivatives have been studied for their anxiolytic and antidepressant properties. Preliminary findings suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating mood disorders .

Antimicrobial Activity

There is emerging evidence that boron-containing compounds possess antimicrobial properties. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi. However, specific data on its antimicrobial efficacy remain limited and warrant further investigation.

Case Studies and Research Findings

- Inhibition of CDK6 : A study demonstrated that compounds similar to the one in focus showed IC50 values in the low nanomolar range against CDK6 mutants, indicating strong inhibitory activity .

- Neuropharmacological Assessment : In vitro assays indicated that derivatives of piperazine can modulate serotonin receptors, suggesting potential applications in treating anxiety-related disorders .

- Antimicrobial Testing : While direct studies on this specific compound are lacking, related boron compounds have shown promising results against various pathogens, suggesting that further exploration into this area could yield significant findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.